Isoschisandrin
Description
Historical Context and Discovery
The scientific discovery and structural elucidation of this compound represents a milestone in natural product chemistry that spans several decades of dedicated research. The compound's plane structure was first elucidated by Kochetkov and colleagues in 1961, marking the beginning of systematic investigations into the chemical constituents of Schisandra chinensis. This groundbreaking work laid the foundation for understanding the complex dibenzocyclooctadiene lignan family, of which this compound is a prominent member.
The subsequent decades witnessed significant advances in synthetic chemistry approaches to this compound. A particularly notable achievement occurred in 2003 when researchers successfully completed a 13-step synthesis of (+)-isoschisandrin, utilizing an innovative samarium(II) iodide-promoted 8-endo ketyl-olefin coupling reaction to assemble the eight-membered ring present in the target molecule. This synthetic approach demonstrated the feasibility of creating this complex natural product through laboratory methods, while simultaneously establishing the required functionality and stereochemistry for biological activity.
Earlier synthetic efforts in the 1990s contributed substantially to understanding the compound's stereochemistry and absolute configuration. The asymmetric total synthesis of dibenzocyclooctadiene lignans, including both (-)-schizandrin and (-)-isoschizandrin, provided crucial insights into the structural requirements for biological activity. These synthetic studies not only confirmed the natural configuration of this compound but also enabled the preparation of sufficient quantities for comprehensive biological testing and pharmaceutical development.
The historical progression of this compound research demonstrates the evolution from initial structural identification to sophisticated synthetic methodology development. This advancement has facilitated deeper understanding of the compound's properties and has enabled researchers to explore its therapeutic potential through controlled synthetic access to the molecule and its analogues.
Taxonomic Distribution in Plant Species
This compound demonstrates a relatively restricted taxonomic distribution, with Schisandra chinensis serving as the primary natural source of this dibenzocyclooctadiene lignan. Schisandra chinensis, commonly known as Chinese magnolia vine or five-flavor fruit, belongs to the Schisandraceae family and represents one of the most ancient members of the basal angiosperm lineage known as ANITA (Amborellales, Nymphaeales, and Austrobaileyales). This evolutionary positioning provides important insights into the biosynthetic pathways that have been conserved across millions of years of plant evolution.
The geographic distribution of Schisandra chinensis encompasses northern and northeastern China, particularly the Manchuria region, as well as portions of the Russian Far East. In Russia, the plant is commonly referred to as Limonnik or Maximowich's red grape, with the name Limonnik derived from the distinctive lemony aroma of various plant organs, especially the leaves. The species typically inhabits natural coniferous or mixed forests and areas along streams, where it climbs other trees and shrubs to access optimal light conditions for growth and development.
Cultivation practices have expanded the geographic range of Schisandra chinensis beyond its native habitat. Major commercial cultivation operations are now established in both Korea and China, although production has experienced decline due to increased deforestation activities throughout Asia. The species exhibits dioecious characteristics, requiring flowers from female plants to be fertilized with pollen from male plants for successful reproduction. However, modern cultivation has developed monoecious cultivars such as 'Eastern Prince' and 'Hong-zhen-zhu', which have simplified commercial production requirements.
Within the plant itself, this compound and related dibenzocyclooctadiene lignans are found throughout various tissue types, though they achieve highest concentrations in the seeds, where levels can reach up to 5% dry weight. This distribution pattern reflects the plant's evolutionary strategy of concentrating bioactive compounds in reproductive tissues, potentially serving protective functions against herbivores and pathogens while ensuring successful seed dispersal and germination.
Significance in Traditional Medicine Systems
The therapeutic applications of this compound-containing preparations have deep historical roots in traditional medicine systems across East Asia, with documented use extending back thousands of years. The earliest recorded mentions of Schisandra chinensis appear in ancient Chinese medical texts, including the foundational work "Shen Nong Ben Cao Jing" from 1596, which corresponds to traditional dating of 2697 BC. In these classical texts, the fruit was specifically recognized as an important medicinal substance for treating coughs and preventing asthma, establishing its reputation as a respiratory tonic.
Traditional Chinese Medicine practitioners historically valued Schisandra chinensis for its unique characteristic of incorporating all five fundamental tastes: sour, salty, bitter, sweet, and pungent. This distinctive quality, reflected in the Chinese name "wu wei zi" meaning "fruit of five flavors," was considered particularly significant according to the Five-Element theory in Traditional Chinese Medicine. The presence of all five tastes was interpreted as indicating the herb's ability to influence all five visceral organs, making it an especially valuable tonic medicine for comprehensive health maintenance.
The therapeutic applications in traditional Russian medicine complemented those found in Chinese systems. Russian folk medicine traditions described Schisandra chinensis as a powerful tonic capable of reducing hunger and fatigue while delaying aging processes, increasing vitality, and improving mental health. These applications align closely with modern understanding of adaptogenic compounds, substances that help organisms adapt to various stressors and maintain homeostatic balance.
Historical medical applications extended beyond basic tonic effects to include treatment of specific disease conditions. Traditional practitioners employed Schisandra chinensis preparations for gastrointestinal tract disorders, respiratory failure, cardiovascular diseases, states of body fatigue and weakness, excessive sweating, and insomnia. The consistency of these applications across different traditional medicine systems suggests empirical validation of the compound's therapeutic effects through centuries of clinical observation.
The integration of this compound-containing preparations into traditional medicine formulae reflects sophisticated understanding of synergistic interactions between multiple bioactive compounds. Traditional preparations typically utilized whole fruit extracts rather than isolated compounds, suggesting that traditional practitioners recognized the importance of maintaining the natural chemical complexity found in the source material for optimal therapeutic outcomes.
Current Research Trends and Importance
Contemporary research into this compound has revealed sophisticated molecular mechanisms underlying its biological activities, validating many traditional therapeutic applications while identifying new potential clinical uses. Modern investigations have focused particularly on the compound's biosynthetic pathway within Schisandra chinensis, revealing that dibenzocyclooctadiene lignan biosynthesis follows a distinct route that differs significantly from other lignan biosynthetic pathways. This unique biosynthetic mechanism begins with isoeugenol synthesis and proceeds through catalytic reactions involving dirigent protein (DIR) and pinoresinol-lariciresinol reductase (PLR) enzymes.
Network pharmacology approaches have provided new insights into this compound's therapeutic potential, particularly for cancer treatment applications. Recent studies have identified specific molecular targets including BCL2L1, CDK2, and SERPINE1, suggesting that this compound may inhibit colorectal cancer through interactions with these crucial regulatory proteins. Additionally, pathway analysis has revealed that the p53 signaling pathway may serve as a primary driver of the compound's anti-cancer effects, providing mechanistic understanding for its therapeutic applications.
Biotransformation studies have contributed significantly to understanding this compound metabolism and have identified methods for producing related bioactive compounds. Research utilizing Mucor polymorphosporus has demonstrated successful biotransformation of related lignans, including the conversion of deoxyschisandrin to schisandrin, iso-schisandrin, and other valuable metabolites. These biotransformation products serve as important standard samples for metabolism research and may themselves possess distinct therapeutic properties.
Current research trends emphasize the development of synthetic analogues and semi-synthetic derivatives of this compound for enhanced therapeutic applications. The most successful example is the synthetic schisandrin C analogue known as diphenyl dimethyl bicarboxylate (DDB), which has become the most potent antihepatotoxic substance currently available and is widely used in treating chronic viral hepatitis and chemical or drug-induced hepatic damage throughout Southeast Asian countries.
Advanced analytical techniques have enabled detailed characterization of this compound's pharmacokinetic properties and biological distribution. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has revealed favorable characteristics including high human intestinal absorption probability (99.70%), positive Caco-2 permeability (92.92%), and reasonable oral bioavailability (60.00%). These properties support the compound's potential for oral drug development and explain the effectiveness of traditional oral preparations.
Table 1: Chemical and Physical Properties of this compound
Table 2: ADMET Properties of this compound
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32O7 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol |
InChI |
InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24-/m1/s1 |
InChI Key |
YEFOAORQXAOVJQ-YEBMWUKDSA-N |
SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
schisandrin schizandrin schizandrol A wuweizisu A |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Isoschisandrin exhibits several notable biological activities, including:
- Antioxidant Properties : Research indicates that this compound has significant antioxidant capabilities, which can help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve inducing apoptosis (programmed cell death) and inhibiting cell proliferation, making it a candidate for cancer therapy research .
- Neuroprotective Effects : this compound has been investigated for its potential to protect neuronal cells from damage. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Research
This compound's diverse biological activities make it a valuable compound in pharmacological studies. Researchers are exploring its potential as:
- A therapeutic agent for conditions like cancer and neurodegenerative diseases.
- A lead compound for developing new drugs due to its efficacy in inhibiting tumor growth and protecting neural cells.
Metabolomics Studies
Recent studies utilizing metabolomic approaches have identified this compound among other lignans in Kadsura coccinea. These studies aim to understand the biosynthetic pathways of lignans and their metabolic profiles, providing insights into their biological functions and potential health benefits .
Natural Product Chemistry
This compound serves as a model compound in natural product chemistry, where its structure and biological properties are studied to develop synthetic analogs with enhanced activity or reduced toxicity. This research area focuses on:
- Synthesis of derivatives that might exhibit improved pharmacological profiles.
- Understanding structure-activity relationships to inform drug design.
Case Study 1: Anticancer Activity
A study published in Phytotherapy Research demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) in vitro. The researchers observed that treatment with this compound led to increased apoptosis rates and decreased cell viability, suggesting its potential as an anticancer agent .
Case Study 2: Neuroprotection
In another research article, this compound was shown to protect against oxidative stress-induced neuronal cell death. The study indicated that this compound could upregulate antioxidant enzymes, thereby reducing oxidative damage in neuronal cells exposed to harmful agents .
Q & A
Q. What standardized methodologies are recommended for isolating Isoschisandrin from natural sources?
this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Researchers should optimize solvent polarity and gradient elution parameters to improve yield . Purity validation via TLC or HPLC with UV/Vis detection is critical to confirm compound identity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural properties?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and High-Resolution Mass Spectrometry (HR-MS) are foundational for structural elucidation. Infrared (IR) spectroscopy can corroborate functional groups. Ensure spectra are compared to published data or authenticated reference standards to avoid misidentification .
Q. How should researchers validate the purity of synthesized this compound?
Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods. Elemental analysis and melting point determination provide additional validation. For novel derivatives, X-ray crystallography may resolve structural ambiguities .
Q. What are common pitfalls in interpreting this compound’s in vivo toxicity data?
Key issues include inadequate sample sizes, inconsistent dosing regimens, and failure to account for species-specific metabolic differences. Researchers should adhere to OECD guidelines for toxicity testing and include positive/negative controls to contextualize results .
Advanced Research Questions
Q. How can experimental designs assess this compound’s synergistic effects with other bioactive compounds?
Employ factorial design experiments to test combinatorial interactions. Dose-response matrices and isobolographic analysis can quantify synergy. Ensure cell-based assays (e.g., MTT or apoptosis assays) include appropriate controls for confounding variables like solvent cytotoxicity .
Q. What strategies resolve contradictions in pharmacokinetic data across this compound studies?
Analyze methodological variables such as administration routes (oral vs. intravenous), bioanalytical techniques (LC-MS vs. ELISA), and model organisms. Meta-analyses of raw data from multiple studies can identify confounding factors .
Q. How can in silico approaches predict this compound’s molecular targets and mechanisms?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can identify potential binding sites. Validate predictions with in vitro binding assays (e.g., SPR or ITC) and transcriptomic/proteomic profiling .
Q. What protocols mitigate batch-to-batch variability in this compound samples during preclinical studies?
Implement Good Laboratory Practice (GLP) standards for synthesis and purification. Use orthogonal analytical methods (e.g., NMR coupled with HPLC) for quality control. Document storage conditions (temperature, light exposure) to minimize degradation .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map pathway-level effects. Network pharmacology models can prioritize candidate pathways for functional validation .
Q. What advanced statistical methods address nonlinear dose-response relationships in this compound bioactivity studies?
Nonlinear regression models (e.g., sigmoidal or Hill equation fits) and machine learning algorithms (e.g., random forests) can model complex dose-response dynamics. Bootstrap resampling enhances robustness in small-sample studies .
Methodological Considerations
- Data Reproducibility : Document experimental conditions (e.g., pH, temperature) and instrument calibration details to ensure reproducibility .
- Contradiction Analysis : Use sensitivity analyses to test hypotheses against alternative explanations. For conflicting cytotoxicity results, compare cell line origins, passage numbers, and culture conditions .
- Ethical Compliance : For in vivo studies, obtain ethics committee approval and follow ARRIVE guidelines for reporting animal research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
